diethyl (2S,3S)-oxirane-2,3-dicarboxylate diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 73890-18-3
VCID: VC2210485
InChI: InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1
SMILES: CCOC(=O)C1C(O1)C(=O)OCC
Molecular Formula: C8H12O5
Molecular Weight: 188.18 g/mol

diethyl (2S,3S)-oxirane-2,3-dicarboxylate

CAS No.: 73890-18-3

Cat. No.: VC2210485

Molecular Formula: C8H12O5

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

diethyl (2S,3S)-oxirane-2,3-dicarboxylate - 73890-18-3

Specification

CAS No. 73890-18-3
Molecular Formula C8H12O5
Molecular Weight 188.18 g/mol
IUPAC Name diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Standard InChI InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1
Standard InChI Key LDFQMMUIJQDSAB-WDSKDSINSA-N
Isomeric SMILES CCOC(=O)[C@@H]1[C@H](O1)C(=O)OCC
SMILES CCOC(=O)C1C(O1)C(=O)OCC
Canonical SMILES CCOC(=O)C1C(O1)C(=O)OCC

Introduction

Chemical Identity and Properties

Structural Characteristics

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate is a derivative of oxirane (ethylene oxide) with two carboxylic acid ester groups attached to the oxirane ring. The compound features a specific stereochemistry at positions 2 and 3, as indicated by the (2S,3S) designation, which significantly influences its reactivity and applications in stereoselective synthesis. The three-membered oxirane ring creates a strained molecular architecture that contributes to its chemical reactivity, particularly toward nucleophilic ring-opening reactions. This structural configuration makes it particularly valuable in applications requiring stereochemical control and precision .

Identification Parameters

The compound is officially identified through several standardized parameters that facilitate its recognition and documentation in scientific literature. These identification parameters are essential for ensuring consistency in research and applications across different laboratories and industries. The following table summarizes the key identification parameters for diethyl (2S,3S)-oxirane-2,3-dicarboxylate:

ParameterValue
CAS Number73890-18-3
Molecular FormulaC₈H₁₂O₅
Molecular Weight188.18 g/mol
IUPAC NameDiethyl (2S,3S)-oxirane-2,3-dicarboxylate
InChIInChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1
InChIKeyLDFQMMUIJQDSAB-WDSKDSINSA-N
SMILESCCOC(=O)[C@@H]1C@HC(=O)OCC

These parameters provide a standardized way to identify and reference the compound in chemical databases, research publications, and regulatory documentation .

Physicochemical Properties

The physicochemical properties of diethyl (2S,3S)-oxirane-2,3-dicarboxylate significantly influence its behavior in chemical reactions, processing, and biological systems. Understanding these properties is crucial for predicting its behavior in various applications and developing effective methodologies for its use. The compound exhibits moderate lipophilicity with an XLogP3-AA value of 0.5, suggesting a balanced distribution between aqueous and lipid phases. This property is particularly relevant for its applications in pharmaceutical research, where membrane permeability and bioavailability are important considerations .

PropertyValueSignificance
XLogP3-AA0.5Indicates moderate lipophilicity
Hydrogen Bond Donor Count0Affects solubility and intermolecular interactions
Hydrogen Bond Acceptor Count5Influences potential for forming hydrogen bonds
Rotatable Bond Count6Relates to molecular flexibility and entropy
Exact Mass188.06847348 DaImportant for mass spectrometric analysis

The absence of hydrogen bond donors combined with five hydrogen bond acceptors creates a specific interaction profile that influences its solubility characteristics and interactions with biological macromolecules. The six rotatable bonds provide conformational flexibility, which can be significant in binding interactions and reaction dynamics .

Synthesis and Preparation

Synthetic Routes

The synthesis of diethyl (2S,3S)-oxirane-2,3-dicarboxylate typically involves the esterification of (2S,3S)-oxirane-2,3-dicarboxylic acid with ethanol. This process can be achieved through various methods, including the use of acid catalysts or enzymatic esterification. The stereochemistry must be carefully controlled during the synthesis to maintain the specific (2S,3S) configuration, which is critical for its applications in asymmetric synthesis and chiral catalysis. Alternative synthetic approaches may involve the direct epoxidation of diethyl fumarate or maleate, followed by stereoselective transformations to obtain the desired stereochemistry.

Purification Methods

Following synthesis, the compound typically requires purification to remove reaction byproducts and unreacted starting materials. Common purification methods include column chromatography, recrystallization, and distillation under reduced pressure. The choice of purification method depends on the scale of production, the nature of impurities present, and the required purity level for specific applications. For analytical or pharmaceutical grade material, multiple purification steps may be necessary to achieve the desired purity standards. Quality control methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to verify the purity and stereochemical integrity of the final product .

Industrial Scale Production

Industrial production of diethyl (2S,3S)-oxirane-2,3-dicarboxylate may involve optimized versions of laboratory-scale synthetic routes but adapted for larger volumes and continuous processing. Considerations such as cost-effectiveness, safety, environmental impact, and scalability become increasingly important at the industrial level. The use of continuous flow reactors, automated systems, and green chemistry principles can enhance the efficiency and sustainability of production processes. Quality control measures are implemented at various stages of the production process to ensure consistency and compliance with regulatory standards, particularly for applications in pharmaceutical or fine chemical industries.

Applications in Synthetic Chemistry

Chiral Building Block

Chemical Reactivity

Ring-Opening Reactions

The strained three-membered oxirane ring of diethyl (2S,3S)-oxirane-2,3-dicarboxylate makes it particularly susceptible to nucleophilic ring-opening reactions. This reactivity forms the basis for many of its synthetic applications and transformations. Nucleophilic attack typically occurs at the less hindered carbon of the oxirane ring, following Fürst-Plattner rules, resulting in trans-diaxial products. Common nucleophiles include amines, thiols, alcohols, and carboxylates, leading to β-amino esters, β-thio esters, and other functionalized derivatives. The ring-opening reactions often proceed with high regioselectivity and stereoselectivity, preserving the stereochemical integrity established in the starting material. This predictable reactivity pattern makes it a reliable synthetic intermediate for constructing complex molecular architectures with defined stereochemistry .

Functional Group Transformations

Beyond ring-opening reactions, the ester functionalities in diethyl (2S,3S)-oxirane-2,3-dicarboxylate offer additional sites for chemical transformations. These esters can undergo typical carbonyl reactions such as hydrolysis, transesterification, reduction, and amidation. Selective transformations of one ester group over the other can be achieved through careful control of reaction conditions and reagent stoichiometry, enabling the synthesis of differentially functionalized derivatives. The sequential transformation of functional groups allows for the generation of a diverse array of compounds from a single starting material, enhancing its versatility in organic synthesis. These transformations can be strategically employed in divergent synthetic approaches to access libraries of structurally related compounds for structure-activity relationship studies in drug discovery .

Stereochemical Considerations

The stereochemistry of diethyl (2S,3S)-oxirane-2,3-dicarboxylate significantly influences its reactivity and the stereochemical outcome of reactions in which it participates. The (2S,3S) configuration creates specific spatial relationships that direct the approach of reagents and influence reaction transition states. Ring-opening reactions typically proceed with inversion of configuration at the site of nucleophilic attack, leading to predictable stereochemical outcomes. This predictability is valuable for synthetic planning, particularly in the context of complex molecule synthesis where stereochemical control is paramount. The maintenance or controlled modification of stereochemistry throughout synthetic sequences is critical for applications in chiral synthesis and pharmaceutical development, where the three-dimensional structure of molecules directly impacts their biological activity .

Research Findings and Applications

Catalytic Applications

Recent research has explored the use of diethyl (2S,3S)-oxirane-2,3-dicarboxylate in catalytic systems, particularly as a ligand precursor for asymmetric catalysis. The compound's well-defined stereochemistry can be translated into chiral catalysts that promote enantioselective transformations. Studies have demonstrated its utility in developing novel catalytic systems for reactions such as asymmetric hydrogenation, epoxidation, and carbon-carbon bond formation. The incorporation of the oxirane-dicarboxylate motif into catalyst structures has led to improved stereoselectivity in various transformations of interest to synthetic chemists. These catalytic applications expand the compound's utility beyond its role as a synthetic building block, positioning it as a valuable tool in the development of new synthetic methodologies.

Biological Activity Studies

While primarily known for its synthetic applications, diethyl (2S,3S)-oxirane-2,3-dicarboxylate and its derivatives have also been investigated for potential biological activities. The epoxide functionality can interact with nucleophilic sites in proteins and other biomolecules, sometimes leading to covalent modifications that alter biological function. This reactivity has been explored in the context of enzyme inhibition, particularly for enzymes with nucleophilic active site residues. Additionally, derivatives of this compound have been incorporated into structures designed to target specific biological pathways or disease mechanisms. These biological investigations provide insights into potential therapeutic applications and mechanisms of action, bridging the gap between synthetic chemistry and medicinal research.

Materials Science Applications

Emerging research has begun to explore applications of diethyl (2S,3S)-oxirane-2,3-dicarboxylate in materials science, particularly in the development of chiral polymers and materials with specific optical properties. The compound can be incorporated into polymer backbones or used as a crosslinking agent to introduce chirality and specific functional groups into material structures. These chiral materials have potential applications in areas such as enantioselective separations, chiral sensing, and optical devices. The epoxide functionality also provides reactive sites for post-synthesis modification of materials, enabling the tuning of properties for specific applications. This expanding area of research highlights the versatility of the compound beyond traditional synthetic organic chemistry applications, opening new avenues for exploration in advanced materials development .

Comparative Analysis

Comparison with Structural Analogues

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate belongs to a family of oxirane-2,3-dicarboxylates that differ in their ester groups or stereochemistry. Comparing these structural analogues provides valuable insights into structure-activity relationships and the influence of specific structural features on chemical properties and reactivity. The diethyl ester variant typically exhibits increased lipophilicity compared to dimethyl analogues, potentially affecting solubility profiles and membrane permeability in biological systems. Stereoisomers such as diethyl (2R,3R)-oxirane-2,3-dicarboxylate and diethyl (2R,3S)-oxirane-2,3-dicarboxylate (the meso form) display different reactivity patterns and biological activities due to their distinct three-dimensional arrangements. These comparative studies enhance our understanding of how subtle structural modifications can significantly impact the compound's behavior in various applications, guiding rational design of derivatives for specific purposes .

Future Research Directions

Synthetic Methodology Development

Future research opportunities exist in developing new synthetic methodologies utilizing diethyl (2S,3S)-oxirane-2,3-dicarboxylate as a key reagent or intermediate. Areas of particular interest include cascade reactions that exploit the reactivity of both the oxirane ring and the ester functionalities in a single synthetic operation, potentially streamlining the synthesis of complex molecules. The development of new catalytic systems that enhance the stereoselectivity and efficiency of transformations involving this compound would significantly expand its synthetic utility. Additionally, exploration of green chemistry approaches to its synthesis and utilization, such as solvent-free conditions or biocatalytic transformations, represents an important direction for sustainable chemistry research. These methodological advances would further enhance the compound's value in organic synthesis and pharmaceutical development.

Medicinal Chemistry Applications

The potential of diethyl (2S,3S)-oxirane-2,3-dicarboxylate in medicinal chemistry warrants further investigation, particularly in the context of targeted covalent inhibitors and stereochemically defined drug candidates. Future research could focus on incorporating this structural motif into compounds designed to interact with specific biological targets, leveraging its ability to undergo selective reactions with nucleophilic residues in proteins. Structure-activity relationship studies of derivatives could provide insights into optimal substitution patterns for specific biological activities. Additionally, the development of prodrug approaches utilizing the oxirane functionality as a bioactivation trigger represents an interesting direction for drug delivery research. These medicinal chemistry applications would expand the compound's impact beyond synthetic chemistry into therapeutic development .

Advanced Materials Development

The incorporation of diethyl (2S,3S)-oxirane-2,3-dicarboxylate into advanced materials represents a promising frontier for future research. Potential directions include the development of chiral polymers for enantioselective separations or catalysis, functionalized surfaces with specific recognition properties, and responsive materials that undergo controlled transformations upon exposure to specific stimuli. The compound's well-defined stereochemistry could contribute to materials with interesting optical properties or self-assembly behaviors. Additionally, its epoxide functionality provides reactive sites for post-synthesis modification, enabling the tuning of material properties for specific applications. These materials science applications would significantly broaden the compound's utility beyond traditional synthetic organic chemistry, potentially leading to new technologies and devices .

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